4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine, methyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine typically involves the reaction of 2-fluorobenzonitrile with 2-chloro-4,6-dimethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
4-Chloro-2-methyl-6-phenylpyrimidine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
2-Methyl-4,6-dichloropyrimidine: Contains an additional chlorine atom, leading to different reactivity patterns.
2-Fluoro-4,6-dimethylpyrimidine: Lacks the chlorine atom, which can influence its chemical properties and applications.
Uniqueness: 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorophenyl substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-6-(2-fluorophenyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-4-2-3-5-9(8)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENNOUKDKDKGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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